molecular formula C12H11N3O2S B11958954 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine CAS No. 23279-36-9

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine

Cat. No.: B11958954
CAS No.: 23279-36-9
M. Wt: 261.30 g/mol
InChI Key: JYZUBKIRRLELEH-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a nitrophenyl group attached to the thiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis are likely to be employed. These methods offer scalability and efficiency, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives with higher oxidation states.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo-pyrimidine derivatives, including 3-(4-nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine, as anticancer agents. The compound has been shown to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 Value (µM) Reference
A3754.5
MCF-75.7
DU1458.1

The structure-activity relationship (SAR) studies indicate that the presence of the nitrophenyl group enhances the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus3.125
Escherichia coli6.25

These findings suggest that the thiazolo-pyrimidine scaffold can be an effective lead for developing new antibiotics, especially against resistant strains.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anticonvulsant effects. It has been tested in various seizure models with notable results:

Model Effective Dose (mg/kg) Protection Index Reference
PTZ-induced seizures18.49.2
MES model<20NA

The efficacy in these models indicates potential for therapeutic use in epilepsy and other seizure disorders.

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in material science:

Optical Materials

Research has indicated that derivatives of thiazolo-pyrimidines can be utilized in the development of optical materials due to their fluorescence properties. These compounds can serve as fluorophores in various applications ranging from sensors to imaging technologies.

Polymer Chemistry

The incorporation of thiazolo-pyrimidine moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties of polymers used in electronics and coatings.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiazolo-pyrimidine derivatives on breast cancer cell lines revealed that modifications to the nitrophenyl group significantly enhanced cytotoxicity. The study found that compounds with electron-withdrawing groups exhibited improved activity compared to their counterparts with electron-donating groups.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of thiazole derivatives against common bacterial strains, this compound was one of the most effective compounds identified against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo(3,2-A)pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The molecular formula is C12H11N3O2SC_{12}H_{11}N_{3}O_{2}S with a molecular weight of 253.30 g/mol .

Synthesis Methods

Various synthetic routes have been explored for the preparation of thiazolo[3,2-a]pyrimidine derivatives. A notable method involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA) as a catalyst . Additionally, microwave-assisted synthesis has been reported to enhance yield and reduce reaction times .

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. In one study, compounds derived from this scaffold were tested against various bacterial strains and displayed significant inhibition compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .

CompoundMIC (µg/mL)Bacterial Strain
2a 40E. faecalis
2b 50K. pneumoniae

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandin E2 (PGE2), a key mediator in inflammation . This mechanism aligns with other non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Effects

In animal models, thiazolo[3,2-a]pyrimidines have demonstrated significant analgesic effects. The compounds were evaluated for their ability to alleviate pain in various models, showing efficacy comparable to established analgesics .

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .
  • Anti-inflammatory Mechanism Exploration : Another study focused on the anti-inflammatory properties of these compounds through COX enzyme inhibition assays. The results showed that specific derivatives significantly reduced inflammation markers in vitro .

Properties

CAS No.

23279-36-9

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-(4-nitrophenyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C12H11N3O2S/c16-15(17)10-4-2-9(3-5-10)11-8-18-12-13-6-1-7-14(11)12/h2-5,8H,1,6-7H2

InChI Key

JYZUBKIRRLELEH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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